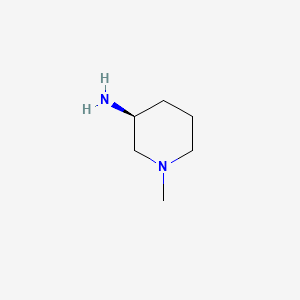

(S)-3-氨基-1-甲基-哌啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

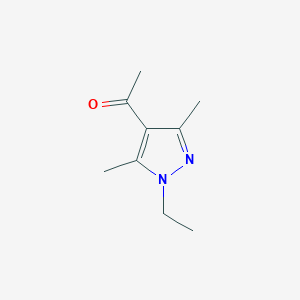

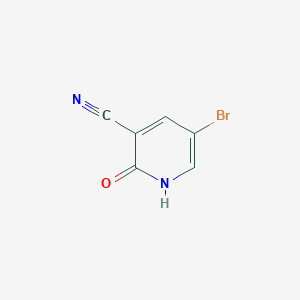

(S)-3-Amino-1-methyl-piperidine is a chiral piperidine derivative that is of interest in the field of medicinal chemistry due to its potential as a building block for various pharmacologically active compounds. The presence of the amino group in the piperidine ring can significantly influence the biological activity of the compounds in which it is incorporated.

Synthesis Analysis

The synthesis of piperidine derivatives can be achieved through various methods. For instance, the synthesis of gamma-amino-substituted analogues of 1-[(S)-2,4-diaminobutanoyl]piperidine has been reported to yield highly potent and selective dipeptidyl peptidase II (DPP II) inhibitors. The introduction of arylalkyl groups, such as a 2-chlorobenzyl moiety, has resulted in compounds with an IC(50) of 0.23 nM, indicating high potency . Additionally, a one-step synthesis method has been developed for substituted 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans through a three-component condensation of 4-piperidinones, 5-pyrazolones, and malononitrile, which can proceed both chemically and electrochemically .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be complex and is often tailored for specific biological targets. For example, the regio- and stereoselective oxymercuration–demercuration of 2-alkenyl piperidines has been utilized to synthesize piperidine alkaloids containing 1,2- and 1,3-amino alcohol units from l-pipecolinic acid, demonstrating the importance of protecting groups in achieving the desired stereochemistry .

Chemical Reactions Analysis

Piperidine derivatives can participate in various chemical reactions, forming diverse structures. The salt-type adduct formed between 6-amino-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione and piperidine is an example of the complex hydrogen bonding patterns that can occur in these compounds. In this case, the adduct forms sheets containing 20 independent hydrogen bonds, which include both N-H...O and N-H...N types, highlighting the potential for intricate molecular interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-3-Amino-1-methyl-piperidine and its derivatives are influenced by the substituents on the piperidine ring. The basicity of the gamma-amino group is an important factor for the biological activity of DPP II inhibitors, and the introduction of substituents such as a 4-methyl or a 3-fluorine on the piperidine ring can improve selectivity while preserving potency . The electrochemical synthesis of piperidine derivatives can proceed under milder conditions and yield higher product amounts compared to chemical synthesis, indicating that the reaction conditions can significantly affect the efficiency of synthesis .

科学研究应用

合成和药物应用

(S)-3-氨基-1-甲基-哌啶用于各种合成工艺中,以创建具有潜在药物应用的复杂有机化合物。例如,它用于 3,5-双螺取代哌啶的环境友好合成,该哌啶已显示出令人满意的抗菌活性 (Lohar 等人,2016)。此外,使用类似结构开发的 1-[(S)-2,4-二氨基丁酰基]哌啶的 γ-氨基取代类似物被发现是高效且选择性的二肽基肽酶 II 抑制剂 (Senten 等人,2004)。

化学合成和催化

该化合物也是化学合成中的关键组成部分。一项研究强调了它在水性介质中使用三氟乙酸铁(III)合成螺稠合哌啶中的作用,展示了它在创建复杂有机结构中的效用 (Lohar 等人,2016)。此外,其衍生物已用于 3,5-双螺取代哌啶的合成,表明其在有机化学中的多功能性 (Lohar 等人,2016)。

在抗惊厥药研究中的应用

对抗惊厥药的研究也受益于 (S)-3-氨基-1-甲基-哌啶衍生物的使用。甲基取代基和 N-氧化物形成对分子几何形状的影响一直是该背景下的研究主题,为开发新的抗惊厥药做出贡献 (Żesławska 等人,2020)。

抗分枝杆菌应用

此外,源自 (S)-3-氨基-1-甲基-哌啶的螺-哌啶-4-酮在抗分枝杆菌应用中显示出前景。它们对结核分枝杆菌的合成和生物干预表明了治疗结核病的潜力 (Kumar 等人,2008)。

在缓蚀中的潜力

与 (S)-3-氨基-1-甲基-哌啶在结构上相关的 3-氨基烷基化吲哚已被研究其作为低碳钢缓蚀剂的潜力,表明该化合物在工业环境中的可能应用 (Verma 等人,2016)。

属性

IUPAC Name |

(3S)-1-methylpiperidin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-8-4-2-3-6(7)5-8/h6H,2-5,7H2,1H3/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZSACHHNFDNCNB-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@@H](C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428660 |

Source

|

| Record name | (3S)-1-methylpiperidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-Amino-1-methyl-piperidine | |

CAS RN |

902152-76-5 |

Source

|

| Record name | (3S)-1-methylpiperidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{[(2-Methyl-1,3-thiazol-4-yl)methyl]thio}acetic acid](/img/structure/B1277703.png)

![Tert-butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B1277706.png)

![6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1277716.png)